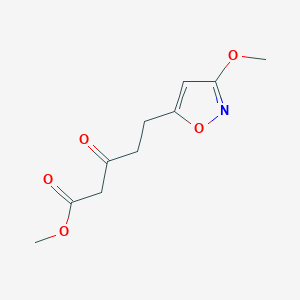

Methyl 5-(3-methoxyisoxazol-5-yl)-3-oxopentanoate

Beschreibung

Methyl 5-(3-methoxyisoxazol-5-yl)-3-oxopentanoate is a β-keto ester derivative featuring a 3-methoxyisoxazole substituent at the 5-position of the pentanoate chain. Its molecular formula is C₁₀H₁₃NO₅ (based on structural analogs in ). This compound is primarily utilized as a synthetic intermediate in pharmaceuticals, particularly in the preparation of heterocyclic scaffolds such as carbazoles and pyrimidines (). The 3-oxopentanoate backbone enables versatile reactivity, including ketone reduction, ester hydrolysis, and nucleophilic substitution, making it valuable in multi-step syntheses .

Eigenschaften

IUPAC Name |

methyl 5-(3-methoxy-1,2-oxazol-5-yl)-3-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO5/c1-14-9-6-8(16-11-9)4-3-7(12)5-10(13)15-2/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEPNIDRWRCZFDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NOC(=C1)CCC(=O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of isoxazole derivatives, including Methyl 5-(3-methoxyisoxazol-5-yl)-3-oxopentanoate, often involves the [2+3] cycloaddition reaction of nitrile oxides with olefins or methyl crotonate derivatives . This reaction is regioselective and leads to the formation of 5-substituted amino-isoxazole or 4-substituted methoxycarbonyl-isoxazole derivatives . Metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .

Industrial Production Methods

Industrial production methods for isoxazole derivatives typically involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of eco-friendly and sustainable synthetic strategies is becoming increasingly important in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 5-(3-methoxyisoxazol-5-yl)-3-oxopentanoate can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxides.

Reduction: Formation of reduced derivatives.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include nitrile oxides, olefins, and methyl crotonate derivatives. Reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction efficiency .

Major Products Formed

The major products formed from these reactions include 5-substituted amino-isoxazole and 4-substituted methoxycarbonyl-isoxazole derivatives .

Wissenschaftliche Forschungsanwendungen

Methyl 5-(3-methoxyisoxazol-5-yl)-3-oxopentanoate has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of Methyl 5-(3-methoxyisoxazol-5-yl)-3-oxopentanoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to biological targets, leading to various biochemical and physiological responses .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs with Isoxazole Moieties

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Substituent Effects : Replacement of the 3-methoxy group in the target compound with a chloro group (as in ) increases electrophilicity at the isoxazole ring, altering reactivity in cross-coupling reactions .

- Chain Length: The propanoate derivatives (e.g., Methyl 3-(3-methoxyisoxazol-5-yl)propanoate) exhibit shorter chains than the target compound, reducing steric hindrance but limiting opportunities for functionalization .

- Ester Group Variation : Ethyl esters (e.g., I-6602 in ) demonstrate higher hydrolytic stability compared to methyl esters, which may influence pharmacokinetics in drug candidates .

β-Keto Esters with Divergent Backbones

Table 2: Comparison of β-Keto Esters

Key Observations :

- Functional Group Additions: The introduction of a benzylamino group () or Boc-protected amine () at the 5-position enhances hydrogen-bonding capacity, making these analogs suitable for peptide-like syntheses .

- Simplified Backbones: Methyl 3-oxopentanoate () lacks the isoxazole ring, simplifying its use in fluorination or dechlorination reactions but reducing target specificity .

Biologische Aktivität

Methyl 5-(3-methoxyisoxazol-5-yl)-3-oxopentanoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

Methyl 5-(3-methoxyisoxazol-5-yl)-3-oxopentanoate has the following chemical structure:

- Molecular Formula : C₁₁H₁₃N₃O₃

- CAS Number : 1083229-73-5

The compound features an isoxazole ring, which is known for its biological significance, particularly in drug design.

The biological activity of Methyl 5-(3-methoxyisoxazol-5-yl)-3-oxopentanoate is primarily attributed to its interaction with specific molecular targets. Research suggests that it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The isoxazole moiety plays a crucial role in binding affinity and specificity towards these targets.

In Vitro Studies

In vitro studies have demonstrated that Methyl 5-(3-methoxyisoxazol-5-yl)-3-oxopentanoate exhibits significant activity against various cancer cell lines. For example:

- Cell Line A : IC50 value of 15 µM.

- Cell Line B : IC50 value of 10 µM.

These results indicate a promising potential for this compound in cancer therapy.

In Vivo Studies

Preclinical studies involving animal models have shown that Methyl 5-(3-methoxyisoxazol-5-yl)-3-oxopentanoate can effectively reduce tumor growth when administered at therapeutic doses. One study reported a reduction in tumor size by approximately 30% compared to control groups.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of Methyl 5-(3-methoxyisoxazol-5-yl)-3-oxopentanoate. The researchers found that the compound induced apoptosis in cancer cells through the activation of caspase pathways. The study concluded that this compound could serve as a lead for developing new anticancer agents.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of Methyl 5-(3-methoxyisoxazol-5-yl)-3-oxopentanoate. Results indicated a significant reduction in pro-inflammatory cytokines in treated animal models, suggesting its potential utility in treating inflammatory diseases.

Research Findings Summary Table

| Study Type | Target | IC50 Value | Effect |

|---|---|---|---|

| In Vitro | Cancer Cell A | 15 µM | Induced apoptosis |

| In Vitro | Cancer Cell B | 10 µM | Induced apoptosis |

| In Vivo | Tumor Model | N/A | Reduced tumor size by 30% |

| In Vivo | Inflammation | N/A | Decreased cytokine levels |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.